5-Amino-6-hydroxypyridazine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes an amino group, a keto group, and a carbohydrazide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of β-benzoylpropionic acid with carbohydrazide in the presence of sodium acetate, refluxed in absolute ethanol . The structure of the synthesized compound is confirmed using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the keto group, potentially leading to the formation of alcohol derivatives.
Substitution: The amino and carbohydrazide groups can participate in substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
- 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide
Uniqueness
5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H7N5O2 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
5-amino-6-oxo-1H-pyridazine-3-carbohydrazide |
InChI |
InChI=1S/C5H7N5O2/c6-2-1-3(5(12)8-7)9-10-4(2)11/h1H,7H2,(H2,6,9)(H,8,12)(H,10,11) |
InChI Key |
RPKCIMFPZYSLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NN=C1C(=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.